Allyl carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl carbamate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAZRFBJBEVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051856 | |
| Record name | Allyl carbamate | |
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Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 21-22 deg C; [MSDSonline] | |
| Record name | Allylurethane | |
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CAS No. |
2114-11-6 | |
| Record name | 2-Propen-1-yl carbamate | |
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| Record name | Allylurethane | |
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| Record name | Allyl carbamate | |
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| Record name | Allyl carbamate | |
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| Record name | Carbamic acid, 2-propen-1-yl ester | |
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| Record name | Allyl carbamate | |
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| Record name | Allyl carbamate | |
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| Record name | ALLYL CARBAMATE | |
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| Record name | ALLYLURETHANE | |
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Historical Context of Allyl Carbamate Research
The story of allyl carbamate (B1207046) is intrinsically linked to the broader history of carbamate chemistry, which gained significant traction in the 20th century with the development of polyurethane polymers. chemeurope.com However, the specific exploration of allyl carbamate as a distinct entity in academic research has a more recent and nuanced history.
Initially, research involving allylic compounds was driven by the quest for new monomers and polymers. The reactivity of the allyl group offered a gateway to a variety of polymerization techniques. nih.gov In parallel, the development of protecting group chemistry in organic synthesis created a demand for new functionalities with specific cleavage conditions. It was in this context that the allyl group, and subsequently this compound, began to attract significant attention.
A pivotal moment in the history of this compound research was the introduction of the allyloxycarbonyl (Alloc) group as a protective moiety for amines. total-synthesis.com This development was a direct result of the need for protecting groups that were stable to a wide range of reaction conditions but could be removed under very mild and specific circumstances. The palladium-catalyzed deprotection of the Alloc group provided a level of orthogonality that was highly sought after in complex multi-step syntheses, particularly in peptide and carbohydrate chemistry. total-synthesis.comorganic-chemistry.org Early investigations into the synthesis of allyl carbamates often involved the reaction of allyl alcohol with isocyanates or the use of allyl chloroformate. researchgate.net These methods, while effective, sometimes involved hazardous reagents. mit.edu
The timeline below highlights some of the key phases in the historical development of this compound research:
Mid-20th Century: General exploration of carbamate chemistry, primarily for applications in polymers and agriculture. wikipedia.orgglobalagricultureonline.com
Late 20th Century: Emergence of the allyloxycarbonyl (Alloc) group as a valuable amine-protecting group in organic synthesis. total-synthesis.com This was driven by the need for orthogonal protection strategies in the synthesis of complex molecules.
Late 1990s - Early 2000s: Extensive research into the palladium-catalyzed deprotection of the Alloc group, establishing its utility and mild cleavage conditions. organic-chemistry.org Concurrently, new methods for the synthesis of allyl carbamates were being explored.
2000s - Present: A surge in the development of more sophisticated and sustainable catalytic methods for both the synthesis and transformation of allyl carbamates, including the use of iridium, nickel, and photoredox catalysis. researchgate.netnih.gov
Significance of Allyl Carbamate in Contemporary Chemical Science
The importance of allyl carbamate (B1207046) in modern chemical science is multifaceted, extending from its well-established role as a protecting group to its growing use as a versatile building block in organic synthesis and a functional monomer in polymer science.
Allyl Carbamate as a Protecting Group (Alloc)
The allyloxycarbonyl (Alloc) group is a cornerstone of modern protecting group chemistry, particularly for the protection of primary and secondary amines. total-synthesis.com Its popularity stems from its stability under a wide range of conditions, including those that would cleave other common protecting groups like Boc and Fmoc, and its selective removal under mild, palladium-catalyzed conditions. total-synthesis.comacs.org This orthogonality is crucial in the synthesis of complex molecules such as peptides and oligosaccharides, where multiple protecting groups are required. total-synthesis.com
The deprotection mechanism involves the formation of a π-allyl palladium complex, which then undergoes nucleophilic attack to release the deprotected amine. mit.edu This process is highly efficient and tolerant of a wide variety of functional groups. organic-chemistry.org
| Deprotection Method | Catalyst | Scavenger/Nucleophile | Conditions | Reference |
| Standard Protocol | Pd(PPh₃)₄ | Various (e.g., dimedone, morpholine) | Mild, neutral pH | total-synthesis.com |
| Improved Protocol | Pd(PPh₃)₂Cl₂ | Meldrum's acid, triethylsilane | Open-flask, high yield | acs.org |
This compound in Organic Synthesis
Beyond its role as a protecting group, this compound serves as a versatile intermediate in a variety of organic transformations. The presence of both an alkene and a carbamate functionality within the same molecule allows for a rich and diverse reaction chemistry.
Recent research has focused on the development of novel catalytic methods for the synthesis of allyl carbamates, often with high levels of stereocontrol. These methods provide access to chiral allyl carbamates, which are valuable building blocks for the synthesis of enantiomerically pure compounds. nih.gov
| Synthetic Method | Catalyst System | Key Features | Reference |
| Palladium-Catalyzed Cross-Coupling | Pd₂(dba)₃ / Ligand | Broad substrate scope | mit.edu |
| Iridium-Catalyzed Asymmetric Synthesis | [Ir(COD)Cl]₂ / Chiral Ligand | High enantioselectivity | nih.gov |
| Photoredox/Nickel Dual Catalysis | Organophotocatalyst / Ni Complex | Mild, versatile | researchgate.net |
Allyl carbamates can also participate in a range of transformations, including cyclizations to form valuable heterocyclic structures like cyclic carbamates. rsc.org Furthermore, they can be converted into other functional groups, such as α-amino acids, demonstrating their utility as synthetic precursors. nih.gov
This compound in Polymer and Materials Science
The allyl group in this compound is a reactive handle that can be utilized in polymerization reactions. This has led to the development of polymers with pendant carbamate functionalities, which can impart specific properties to the material or serve as sites for further modification. nih.gov
For instance, cellulose (B213188) allylcarbamate has been synthesized by reacting cellulose phenylcarbonates with allylamine (B125299). researchgate.net The resulting polymer possesses reactive double bonds that can undergo thiol-ene click reactions, allowing for the straightforward introduction of a variety of functional groups under mild conditions. researchgate.net This approach opens up possibilities for creating novel cellulosic materials with tailored properties for applications in areas such as biomedicine and responsive hydrogels. researchgate.netnih.gov
Current Research Landscape and Future Directions for Allyl Carbamate Studies
Classical Approaches to this compound Synthesis
Traditional methods for synthesizing allyl carbamates are valued for their reliability and are based on fundamental organic reactions. These approaches typically involve the reaction of primary components like amines, alcohols, and isocyanates.
A foundational method for synthesizing carbamates involves the reaction of an amine with a suitable carbonyl-containing compound that can act as a carbonyl donor. In the context of this compound, allylamine (B125299) serves as the nitrogen source. This reaction can be carried out using several classes of carbonyl compounds, most notably phosgene (B1210022) derivatives and dialkyl carbonates.
One of the most established, albeit hazardous, routes involves the use of phosgene or its safer liquid equivalent, triphosgene. nih.gov These reagents react with an alcohol to form a chloroformate intermediate, which then reacts with an amine. Alternatively, the amine can react first to form a carbamoyl (B1232498) chloride, which then reacts with the alcohol. For the synthesis of this compound itself, allylamine can be reacted with allyl chloroformate. Carbamates are widely prepared from chloroformates for various applications. google.com
A greener and safer alternative to phosgene-based reagents is the use of dialkyl carbonates, such as dimethyl carbonate (DMC). researchgate.netresearchgate.net The reaction of amines with dialkyl carbonates provides a halogen-free pathway to carbamates. researchgate.net This method often requires a catalyst or the use of a base to proceed efficiently. researchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the displacement of an alkoxide leaving group.
Another class of carbonyl compounds used for this transformation is alkyl aryl carbonates. These stable and readily accessible reagents can effectively carbamylate amines in the presence of a strong base. nih.gov The process involves the deprotonation of the amine to form a more reactive amide, which then attacks the carbonate. nih.gov
Table 1: Examples of Carbonylating Agents for Reaction with Amines
| Carbonylating Agent | Description | Safety Considerations |
|---|---|---|
| Phosgene/Triphosgene | Highly reactive carbonyl source. nih.gov | Extremely toxic; requires specialized handling. nih.gov |
| Chloroformates | Derivatives of phosgene and an alcohol. nih.govgoogle.com | Toxic and moisture-sensitive. nih.gov |
| Dialkyl Carbonates (e.g., DMC) | A greener, halogen-free alternative. researchgate.netfrontiersin.org | Low toxicity, environmentally benign. frontiersin.org |
The reaction between an isocyanate and an alcohol is one of the most common and conventional methods for preparing carbamates. researchgate.net This process involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group (-N=C=O), yielding the carbamate linkage. organic-chemistry.org
To synthesize the parent this compound, allyl alcohol is reacted with a source of the carbamoyl group. A particularly effective, though moisture-sensitive, reagent for this transformation is trichloroacetyl isocyanate. The initial reaction yields an N-trichloroacetyl carbamate. This intermediate is then subjected to hydrolysis, typically with a mild base like potassium carbonate in aqueous methanol, to cleave the trichloroacetyl group and afford the final this compound in excellent yield. orgsyn.org The high reactivity of trichloroacetyl isocyanate allows for clean reactions and high product yields. orgsyn.org
The kinetics of the reaction between organic isocyanates and alcohols have been studied, confirming that at equimolar ratios, the carbamate is the predominant product. nih.gov This method is broadly applicable for creating a wide variety of substituted allyl carbamates by simply varying the structure of the starting allyl alcohol.
Trans-carbamoylation is a valuable technique for synthesizing carbamates by transferring a carbamoyl group from a donor molecule to an alcohol. researchgate.net This method avoids the use of highly reactive and hazardous reagents like isocyanates or phosgene derivatives. Tin-catalyzed trans-carbamoylation has emerged as a particularly mild and efficient protocol. google.comresearchgate.net
In this process, an alcohol, such as a primary or secondary allyl alcohol, is reacted with a carbamoyl donor in the presence of a tin catalyst. google.comresearchgate.net Phenyl carbamate and methyl carbamate are commonly used as carbamoyl donors. researchgate.netmit.edu Methyl carbamate is noted as an economical and effective donor that allows for broad functional group tolerance and a simplified workup procedure. mit.edu
The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures (e.g., 90 °C). google.com Dibutyltin maleate (B1232345) is one example of an effective catalyst for this transformation. google.com This method demonstrates high yields, especially for primary and secondary alcohols, and is compatible with various functional groups, including acetyl, benzoyl, and silyl (B83357) ethers, making it a versatile tool in organic synthesis. google.com The practicality and efficiency of tin-catalyzed trans-carbamoylation have been demonstrated for large-scale synthesis. mit.edu
Table 2: Comparison of Classical Synthesis Approaches
| Method | Reactants | Key Features |
|---|---|---|
| Amine + Carbonyl Cmpd. | Allylamine + Phosgene derivative or Dialkyl Carbonate | Versatile; can use greener reagents like DMC. researchgate.net |
| Isocyanate + Alcohol | Allyl Alcohol + Trichloroacetyl Isocyanate | High reactivity and yields; requires hydrolysis step. orgsyn.org |
Advanced and Catalytic Synthesis Strategies for this compound
Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. Palladium catalysis, in particular, has provided powerful new strategies for the synthesis and functionalization of allyl carbamates.
Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. In the context of carbamates, palladium-catalyzed cross-coupling reactions have been developed to synthesize N-aryl carbamates by reacting aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. While this method is powerful, the synthesis of allyl carbamates presents a specific challenge: the product can undergo palladium(0)-catalyzed deprotection. To circumvent this undesired side reaction, the reactive Pd(0) species can be removed from the reaction mixture before the addition of allyl alcohol.
A sophisticated application of palladium catalysis involves the difunctionalization of alkenes, where two new bonds are formed across a double bond in a single operation. O-allyl carbamates have proven to be effective substrates for metal-catalyzed transformations that lead to valuable synthetic intermediates. One such transformation is palladium(II)-catalyzed aminohalogenation, which allows for the stereocontrolled formation of vicinal halo-carbon and nitrogen-carbon bonds.
Specifically, the reaction of an O-allyl carbamate with a palladium(II) catalyst in the presence of a copper(II) chloride (CuCl₂) oxidant can lead to an aminochlorination reaction. This process results in the formation of a 4-(chloromethyl)oxazolidin-2-one derivative. This transformation constitutes a formal vicinal C-N/C-Cl bond-forming reaction across the internal alkene of the allylic system. The reaction proceeds by the formation of a new carbon-nitrogen bond and a new carbon-chlorine bond on adjacent carbons, effectively cyclizing the carbamate onto the alkene with concurrent chlorination. This methodology provides a powerful route to functionalized heterocyclic structures from readily available allylic carbamates.
Iridium-Catalyzed Enantioselective Formation of Allyl Carbamates
Iridium catalysis has emerged as a powerful tool for the enantioselective synthesis of allyl carbamates, offering high levels of regio- and stereocontrol.
Computational methods, particularly density functional theory (DFT), have been employed to investigate the mechanism of iridium-catalyzed allylic substitution for forming enantioenriched allyl carbamates from carbon dioxide (CO₂) and an amine. nih.govresearchgate.netuit.no These studies reveal that the reaction proceeds in multiple steps, beginning with the formation of an iridium-allyl intermediate. nih.govresearchgate.netuit.no This is followed by a nucleophilic attack from the carbamate, which is formed in situ from the reaction of CO₂ with the amine. nih.govresearchgate.netuit.no
Detailed isomeric analysis of the transition states shows that the rate-determining step can differ for the pathways leading to the (R)- and (S)-enantiomers. nih.govresearchgate.netuit.no For example, in the reaction of cinnamyl chloride, propylamine, and CO₂, the oxidative addition of cinnamyl chloride is the rate-determining step for the (R)-pathway, while the nucleophilic attack of the carbamate on the allyl group is rate-determining for the (S)-pathway. uit.no These computational insights are crucial for understanding the factors that control enantioselectivity and for rationalizing experimental outcomes, which have sometimes shown differing enantioselectivities with the same catalyst. nih.govuit.no The studies also highlight that noncovalent interactions between the allyl ligand and the incoming nucleophile are key to the regioselective formation of branched products. nih.gov
A direct, intermolecular, and enantioselective iridium-catalyzed allylation of carbamates with achiral allylic carbonates has been developed to produce branched N-allyl carbamates. nih.govorganic-chemistry.orgberkeley.eduacs.org This process is highly efficient, occurring in good yields with high branched-to-linear selectivity and excellent enantioselectivities, often averaging 98% enantiomeric excess (ee). nih.govberkeley.eduacs.orgnih.gov
The reaction is catalyzed by a metallacyclic iridium complex containing a labile ethylene (B1197577) ligand and can proceed without a base or with a small amount of a weak base like potassium phosphate (B84403) (K₃PO₄). nih.govberkeley.eduacs.orgnih.gov A variety of carbamate nucleophiles, including those with Boc, Cbz, Fmoc, Troc, and Teoc protecting groups, are compatible with this methodology. nih.govberkeley.eduacs.org The substrate scope extends to aryl, heteroaryl, and alkyl-substituted allylic carbonates. nih.govberkeley.eduacs.orgnih.gov This method provides a straightforward route to conveniently protected primary allylic amines. nih.govorganic-chemistry.orgberkeley.edu
| Carbamate Nucleophile | Result | Reference |
|---|---|---|
| BocNH₂ | Good Yield, High Enantioselectivity | nih.govberkeley.edu |
| FmocNH₂ | Good Yield, High Enantioselectivity | nih.govberkeley.edu |
| CbzNH₂ | Good Yield, High Enantioselectivity | nih.govberkeley.edu |
| TrocNH₂ | Good Yield, High Enantioselectivity | nih.govberkeley.edu |
| TeocNH₂ | Good Yield, High Enantioselectivity | nih.govberkeley.edu |
| 2-oxazolidinone | Good Yield, High Enantioselectivity | nih.govberkeley.edu |
Copper(I)/Togni's Reagent Systems for Cyclic Carbamate Synthesis
Copper-catalyzed reactions provide an effective means for synthesizing functionalized cyclic carbamates. A system utilizing copper(I) and Togni's reagent has been developed for the production of CF₃-functionalized five-membered cyclic carbamates from secondary allylic amines. mdpi.com This method demonstrates good to excellent yields (ranging from 34–90%) across a variety of substrates and shows great tolerance for different functional groups. mdpi.com Mechanistic studies suggest that the reaction proceeds through a radical mechanism involving the binding of a CF₃ radical to a copper-amine complex, followed by reductive elimination. mdpi.com A separate copper-catalyzed four-component reaction of alkenes, Togni's reagent, amines, and CO₂ has also been developed to stereoselectively synthesize (Z)-enol carbamates. rsc.org
Organohypervalent Iodine-Mediated Cyclization of Allyl Carbamates
Hypervalent iodine reagents can mediate the cyclization of N-allylcarbamates to form oxazolidinones, which are five-membered cyclic carbamates. hud.ac.ukresearchgate.net This method is versatile, allowing for the conversion of a wide range of substrates into substituted oxazolidinones that can be further transformed. hud.ac.ukresearchgate.net The reaction conditions can be optimized, with studies showing that a modified version of Koser's reagent is often necessary to achieve high yields. hud.ac.ukresearchgate.net
The scope of this cyclization is broad, successfully accommodating N-substituents that are alkyl or aryl groups. hud.ac.uk Substrates with potentially oxidizable groups, such as a pyrazole (B372694) or an iodoaryl group, can also be successfully cyclized. hud.ac.uk Furthermore, this methodology can be extended to form six-membered rings from homoallyl carbamates. hud.ac.ukresearchgate.net DFT studies have been used to understand the mechanism, indicating that the alkene is activated by the iodine(III) species, which triggers the cyclization. nih.gov A change in mechanism from O-cyclization to N-cyclization has been observed when the carbon chain between the alkene and the amide is lengthened. nih.govbeilstein-archives.org
| Nitrogen Substituent | Result of Cyclization | Reference |
|---|---|---|
| Hydrogen | Successful Cyclization | hud.ac.uk |
| Alkyl | Successful Cyclization | hud.ac.uk |
| Aryl | Successful Cyclization | hud.ac.uk |
| Aryl with electron-withdrawing groups | Successful Cyclization | hud.ac.uk |
| Aryl with electron-donating groups | Successful Cyclization | hud.ac.uk |
One-Pot Synthesis Approaches
One-pot syntheses offer significant advantages in terms of efficiency, resource utilization, and waste reduction by combining multiple reaction steps into a single sequence without the isolation of intermediates.
Synthesis from β-chloro-α,β-unsaturated Aldehydes
A notable one-pot methodology has been developed for the synthesis of novel γ-chloro-γ,β-allylic carbamates, commencing from β-chloro-α,β-unsaturated aldehydes. This process also yields the corresponding γ-chloro-γ,β-allylic alcohol intermediates. The synthesized carbamates and their alcohol precursors have been extensively characterized using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry (HRMS). Furthermore, the molecular structures of select allylic carbamates have been unequivocally confirmed through single-crystal X-ray diffraction analysis.
Modular One-Pot Approach for Allyl-Functionalized Polysaccharide Carbamates
In the realm of polymer chemistry, a one-pot method has been successfully employed for the synthesis of polysaccharide 3,5-dimethylphenylcarbamates that feature a randomly incorporated vinyl group. nih.gov This technique allows for the introduction of different types of vinyl groups onto the glucose units of cellulose (B213188) 3,5-dimethylphenylcarbamates using bifunctional reagents like 2-isocyanatoethyl methacrylate (B99206) and methacryloyl chloride. nih.gov The resulting vinyl-functionalized polysaccharide carbamates have been utilized in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC) by immobilizing them onto silica (B1680970) gel. nih.gov This one-pot approach has also been extended to the synthesis of amylose (B160209) 3,5-dimethylphenylcarbamates with random vinyl functionalization. nih.gov
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, enabling the production of specific stereoisomers.
Chiral this compound Preparation and Rearrangements
Chiral allyl carbamates are valuable intermediates in organic synthesis. A versatile and mild organophotoredox/Ni-mediated protocol has been established for the direct synthesis of a diverse range of enantioenriched allyl carbamates. This dual photoredox/Ni-based strategy facilitates the convergent coupling of readily available alkyl halides with chiral carbamates derived from 1-bromo-alken-3-ols, demonstrating high chemoselectivity and efficiency. The utility of this method is highlighted by the transformation of the resulting allyl carbamates into functionalized non-racemic allylamines via a sigmatropic rearrangement, proceeding in an enantiospecific manner.
Another approach involves the asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates. researchgate.net Deprotonation of chiral 2-alkenyl oxazolidine (B1195125) carbamates with sec-butyllithium (B1581126) at low temperatures, followed by warming, induces a 1,2-carbamoyl rearrangement to yield α-hydroxy amides. researchgate.net This rearrangement occurs with excellent diastereoselectivity and provides good to excellent yields of the α-hydroxy amide products. researchgate.net The scope of this reaction has been explored with various 2-alkenyl and benzyl (B1604629) oxazolidine carbamates. researchgate.net
Asymmetric Synthesis of α-Amino Allylsilane Derivatives vianih.govnih.gov-Allyl Cyanate Sigmatropic Rearrangement
An efficient asymmetric synthesis of α-amino allylsilane derivatives has been achieved through a strategy centered on a nih.govnih.gov-allyl cyanate sigmatropic rearrangement. nih.gov This method utilizes enantioenriched γ-hydroxy alkenylsilyl compounds as precursors. The rearrangement proceeds through an isocyanate intermediate that can be trapped by various nucleophiles, leading to the formation of novel chiral functionalized compounds, including α-ureido allylsilanes and carbamate derivatives. nih.gov Computational studies have been conducted to elucidate the mechanism and rationalize the complete 1,3-chirality transfer observed in this type of rearrangement. nih.gov Furthermore, when products containing a phenyldimethylsilyl substituent are used, subsequent hydrogenation can selectively yield either α-amino silane (B1218182) derivatives or the corresponding disiloxanes, depending on the choice of catalyst. nih.gov
Stereoselective Synthesis of Oxazolidinones from Allylic Carbamates
Oxazolidinones, an important class of heterocyclic compounds, can be synthesized stereoselectively from allylic carbamates. One method involves a palladium(0)-catalyzed ionization/cyclization reaction of a bis-carbamate derived from an allylic cis-diol. nih.gov This approach has been used to synthesize a new class of oxazolidinones with strained ring systems. nih.gov
Another strategy employs a hypervalent iodine-mediated cyclization of N-allylcarbamates. elsevierpure.com This method is versatile, allowing for the conversion of a range of substrates into substituted oxazolidinones that are suitable for further chemical transformations. elsevierpure.com Derivatization of the products at both ends has been demonstrated, and preliminary investigations into an enantioselective version of this cyclization using a chiral iodane (B103173) have shown promising results, achieving an encouraging 62% enantiomeric excess for one oxazolidinone product. elsevierpure.com
Below is a data table summarizing the yields and stereoselectivity of selected reactions:
| Starting Material | Reaction Type | Product | Yield | Stereoselectivity |
| Chiral 2-alkenyl oxazolidine carbamates | Asymmetric 1,2-carbamoyl rearrangement | α-hydroxy amides | Good to Excellent | Excellent diastereoselectivity |
| Enantioenriched γ-hydroxy alkenylsilyl compounds | nih.govnih.gov-Allyl cyanate sigmatropic rearrangement | α-amino allylsilane derivatives | Not specified | Complete 1,3-chirality transfer |
| N-allylcarbamate | Hypervalent iodine-mediated cyclization with chiral iodane | Oxazolidinone | Not specified | 62% ee |
This table provides a snapshot of the efficiency and selectivity of the discussed synthetic methodologies.
Mechanistic Investigations of this compound Reactions
This compound and its derivatives are subject to nucleophilic substitution reactions where the allylic system is the primary site of electrophilic attack. These reactions can proceed through several mechanisms, including S(_N)1, S(_N)2, S(_N)1', and S(_N)2', depending on the reaction conditions and the structure of the substrate. spcmc.ac.inresearchgate.net
Under conditions favoring a unimolecular pathway (S(_N)1), the departure of a leaving group from the allylic position generates a resonance-stabilized allylic carbocation. spcmc.ac.inresearchgate.net This delocalized cation can be attacked by a nucleophile at either of its terminal carbons. If the allylic cation is unsymmetrical, a mixture of products can be formed. spcmc.ac.in This process, where the nucleophile attacks at a different position from the leaving group, is known as an S(_N)1' substitution. spcmc.ac.in
Alternatively, in the presence of a strong nucleophile and a substrate with low steric hindrance, a bimolecular (S(_N)2) mechanism may be favored. spcmc.ac.in A related pathway, termed S(_N)2', involves the nucleophile attacking the double bond in a conjugate addition, which causes the double bond to shift and the leaving group to be expelled in a single, concerted step. spcmc.ac.inyoutube.com For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of but-2-en-1-ol (B7822390) and but-3-en-2-ol, demonstrating the competition between these pathways. spcmc.ac.in
The regioselectivity of these reactions is often dictated by steric hindrance, with the nucleophile preferentially attacking the less hindered end of the allylic system. spcmc.ac.in
Transition metals, particularly palladium and ruthenium, are widely used to catalyze reactions involving allyl carbamates. researchgate.net In these mechanisms, the metal complex activates the allylic system, making it susceptible to nucleophilic attack.
Palladium-Catalyzed Mechanisms: Palladium(0) complexes are highly effective for activating the C-O bond of the allyl group in allyl carbamates. mit.eduelsevierpure.com The catalytic cycle typically begins with the coordination of the Pd(0) catalyst to the double bond of the this compound. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, cleaving the carbamate and forming a π-allylpalladium(II) complex. researchgate.netmit.edu This intermediate is electrophilic and readily reacts with a wide range of nucleophiles. libretexts.org The final step is the reductive elimination of the palladium catalyst, which regenerates the Pd(0) species and yields the allylic substitution product. libretexts.org This catalytic cycle is central to many synthetic transformations, including allylic alkylation and amination. nih.gov The use of an acetate (B1210297) ligand on the palladium can facilitate the C-H activation by acting as a proton abstractor, which is a key step in electrophilic substitution mechanisms. nih.gov
Allyl carbamates also function as protecting groups for amines, which can be removed under mild conditions using a palladium catalyst. mit.eduelsevierpure.com The formation of the π-allylpalladium complex generates a carbamic acid, which readily decarboxylates to release the free amine. mit.edu
| Catalyst System | Nucleophile | Product Type | Reference |
| Palladium(0) / Formic Acid | Formic Acid (scavenger) | Deprotected Amine | elsevierpure.com |
| Palladium(0) / Ligands | Carbon Nucleophiles | C-Allylated Products | elsevierpure.comnih.gov |
| Palladium(II) / Benzoquinone | Acetate | Allylic Oxidation Products | nih.gov |
Ruthenium-Catalyzed Mechanisms: Ruthenium catalysts are also effective in activating allyl carbamates. researchgate.net For example, a photoactivatable sandwich complex, [Cp*Ru(η⁶-pyrene)]PF₆, catalyzes the cleavage of N-allylcarbamates in the presence of a nucleophile like thiophenol. acs.orgresearchgate.net This process can be triggered by light, offering spatial and temporal control over the release of the free amine, which is valuable in biological applications. acs.orgresearchgate.net Ruthenium catalysts can also promote the isomerization of the allyl group, followed by an oxidative coupling with activated olefins to generate functionalized 1,3-dienes. rsc.org The catalytic cycle may involve the formation of a π-allyl ruthenium intermediate via C-H activation, which then undergoes further transformation. rsc.orgresearchgate.net
| Catalyst System | Trigger/Co-reagent | Transformation | Reference |
| [Cp*Ru(η⁶-pyrene)]PF₆ | Light / Thiophenol | Allylcarbamate Cleavage | acs.orgresearchgate.net |
| [RuCl₂(p-cymene)]₂ / AgSbF₆ | Cu(OAc)₂ | Oxidative Coupling | rsc.org |
Epoxy carbamates can undergo intramolecular acyl substitution to form valuable heterocyclic structures, such as oxazolidinones. researchgate.netionike.com This transformation involves a nucleophilic attack from the carbamate's nitrogen or oxygen atom onto one of the epoxide's carbons, followed by ring-opening. The subsequent intramolecular cyclization proceeds via a nucleophilic acyl substitution mechanism, where the newly formed alkoxide attacks the carbamate's carbonyl group, displacing the leaving group and forming the cyclic product. ionike.comresearchgate.net
The mechanism can be summarized in two key stages:
Intermolecular Nucleophilic Epoxide Ring Opening: A base, such as lithium hydroxide, can facilitate the reaction. researchgate.net The reaction begins with the nucleophilic attack on the epoxide ring, which opens to form an amino alcohol intermediate.
Intramolecular Acyl Substitution: The hydroxyl group of the intermediate then attacks the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which subsequently collapses, eliminating the leaving group attached to the carbamoyl moiety and resulting in the formation of the 5-membered oxazolidinone ring. researchgate.netresearchgate.net
This cascade approach, combining epoxide ring-opening and intramolecular acyl substitution in a single step, provides an efficient route to synthesize N-aryl-5-substituted-2-oxazolidinones. researchgate.net The reaction is versatile and works with a range of substituted N-aryl carbamates and epoxides. researchgate.net
Carbamoylation is the process of transferring a carbamoyl group (R₂NCO-) to a molecule. While the term is often associated with the non-enzymatic modification of proteins by isocyanic acid, in synthetic chemistry, this compound can be a precursor for carbamoylating agents. orgsyn.orgnih.gov
One of the primary ways this compound is involved in carbamoylation is through its conversion to allyl isocyanate. orgsyn.org This is typically achieved through dehydration. The resulting allyl isocyanate is a highly reactive electrophile that readily reacts with nucleophiles like alcohols or amines to form new carbamates or ureas, respectively. chem-station.comresearchgate.net The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to displace a leaving group. masterorganicchemistry.comyoutube.com In the case of an isocyanate, the nucleophile adds to the central carbon of the -N=C=O group.
For example, the carbamoylation of an alcohol with an isocyanate proceeds as follows:
Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate.
Proton Transfer: A proton is transferred from the alcohol's oxygen to the isocyanate's nitrogen, yielding the final carbamate product.
This transformation is a key step in the synthesis of many important organic compounds, including pharmaceuticals and agricultural chemicals.
Rearrangement Reactions Involving this compound Intermediates
Allyl carbamates are key precursors in certain rearrangement reactions, most notably the allyl cyanate-to-isocyanate rearrangement, which proceeds through a unifi.itunifi.it-sigmatropic shift.
The allyl cyanate-to-isocyanate rearrangement is a powerful, metal-free method for the stereoselective formation of allylic C-N bonds. researchgate.net This reaction is a type of unifi.itunifi.it-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state. chem-station.comnih.gov
The process begins with the dehydration of a precursor this compound. orgsyn.orgchem-station.com Reagents like triphenylphosphine/carbon tetrabromide (Appel conditions) or trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) are used to convert the carbamate into a transient allyl cyanate intermediate. chem-station.com
Mechanism:
Dehydration: The this compound is dehydrated to form an allyl cyanate. This intermediate is typically unstable and not isolated. orgsyn.orgchem-station.com
unifi.itunifi.it-Sigmatropic Rearrangement: The allyl cyanate immediately undergoes a concerted unifi.itunifi.it-sigmatropic rearrangement. This involves the reorganization of six electrons through a cyclic, six-membered transition state. chem-station.comresearchgate.net The C-O bond of the cyanate breaks as a new C-N bond forms, and the π-bonds rearrange, resulting in the formation of an allyl isocyanate. chem-station.com
Nucleophilic Trapping: The resulting allyl isocyanate is highly electrophilic and is typically trapped in situ with a nucleophile, such as an alcohol or an amine, to yield a stable carbamate or urea (B33335) product. chem-station.comresearchgate.net
A key feature of this rearrangement is its high degree of stereospecificity. The chirality at the allylic carbon is transferred with high fidelity to the new stereocenter, meaning the nitrogen is delivered to the same face from which the oxygen departed. researchgate.netrsc.org This makes the reaction highly valuable for the asymmetric synthesis of complex nitrogen-containing molecules and natural products. chem-station.comresearchgate.net The reaction often proceeds smoothly at or below room temperature, which is an advantage over similar rearrangements that require high temperatures. chem-station.com
| Dehydrating Agent | Nucleophile (Trap) | Final Product | Reference |
| PPh₃, CBr₄, Et₃N | 2,2,2-Trichloroethanol | Troc-protected Carbamate | chem-station.com |
| TFAA, Et₃N | Alcohols | Carbamates | chem-station.comresearchgate.net |
| TFAA, Et₃N | Amines | Ureas | researchgate.net |
1,3-Dioxa--Sigmatropic Rearrangement
An unexpected metal-free 1,3-dioxa--sigmatropic rearrangement of allylic carbamates has been observed during the treatment of aryl- and alkenyl-substituted allylic alcohols with activated isocyanates. This tandem reaction is initiated by a carbamoylation step, which is then followed by the sigmatropic rearrangement to produce linear carbamates. The propensity for this bond reorganization is significantly influenced by the electronic properties of the aromatic ring and the specific isocyanate used.
This reaction provides a novel pathway to synthesize (E)-cinnamyl and conjugated (E,E)-diene carbamates, including N-acyl and N-sulfonyl derivatives, from branched allylic alcohols. Computational studies have been conducted to understand the underlying mechanism of this phenomenon. The stereochemistry of the allyl cyanate-to-isocyanate rearrangement, a related-sigmatropic rearrangement, proceeds via a concerted mechanism, leading to a high degree of-chirality transfer.
Cyclization Reactions of this compound
The intramolecular cyclization of allyl carbamates and their derivatives is a powerful strategy for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions can be initiated by different reagents and proceed through various mechanisms, leading to the formation of cyclic carbamates with varying ring sizes and substitutions.
Formation of Five-Membered Cyclic Carbamates from Allylic Substrates and CO2
The synthesis of five-membered cyclic carbamates from allylic amines and carbon dioxide (CO2) is a notable transformation. This reaction is of significant interest as it utilizes CO2, an abundant and renewable C1 source, for the construction of valuable organic molecules. Both metal-catalyzed and organocatalyzed methods have been developed for this conversion. The first reported conversion of allyl amines into cyclic carbamates utilized an Amberlyst® A 26 ion-exchange resin in its carbonate form. More recently, iridium-based catalysts have been employed for the asymmetric domino reaction of CO2 with allyl chlorides and primary amines to produce branched allylic carbamates with high enantiopurity under mild conditions.
A proposed mechanism for the iridium-catalyzed reaction involves the initial formation of an iridium-allyl intermediate. Concurrently, the amine and CO2 react to form a carbamate nucleophile in situ, which then attacks the iridium-bound allyl fragment. Computational studies have been instrumental in elucidating the intricate details of this catalytic cycle.
Radical Carboxylation-Cyclization
Radical-initiated cyclization reactions offer an alternative pathway to cyclic carbamates. A visible-light-promoted, metal-free photochemical method has been developed for the carboxylative cyclization of allyl amines with CO2. This process utilizes perfluoroalkyl iodides as radical sources to generate perfluoroalkylated oxazolidinones under ambient conditions. The reaction proceeds through a radical cascade mechanism, highlighting the utility of photoredox catalysis in activating otherwise inert substrates. The generation of α-carbamyl radicals through organic photoredox catalysis has also been explored for the α-alkylation of nitrogen-containing compounds.
Tandem Cyclization Mechanisms
Tandem reactions involving allyl carbamates can lead to the formation of complex polycyclic structures in a single synthetic operation. For instance, a tandem (aerobic) oxidative carbocyclization/Diels-Alder reaction has been developed. Palladium(II)-catalyzed cyclization of allylic carbamates has also been explored. Furthermore, a synthesis of bicyclic carbamates has been achieved through a proposed tandem cyclization mechanism. These tandem processes are highly efficient in building molecular complexity from relatively simple starting materials.
Iodocyclocarbamation Reactions
Iodocyclocarbamation is a powerful method for the synthesis of iodine-containing cyclic carbamates. This reaction involves the electrophilic activation of the double bond in an this compound by an iodine source, followed by the intramolecular nucleophilic attack of the carbamate nitrogen. A notable application of this reaction is the diastereoselective conjugate addition of a homochiral lithium amide to a dienoate, followed by protecting group manipulation and subsequent iodocyclocarbamation to form the core fragment of sperabillins B and D. This stereoselective cyclization highlights the utility of this method in the synthesis of complex natural products.
Cleavage and Deprotection Strategies for Allyl Carbamates
The this compound (Alloc) group is a valuable protecting group for amines in organic synthesis due to its stability under various conditions and its selective removal. Several methods have been developed for the deprotection of allyl carbamates.
Palladium-catalyzed reactions are the most common for Alloc deprotection. These methods typically involve the use of a palladium(0) catalyst in the presence of a nucleophilic scavenger. A mild strategy for the deprotection of allyl ethers and allyloxycarbonyl groups under basic conditions in the presence of a palladium catalyst has been described.
An alternative one-pot method for the removal of O- and N-allyl protecting groups proceeds under oxidative conditions at near-neutral pH. This method involves the hydroxylation of the allyl group, followed by periodate (B1199274) scission of the resulting vicinal diol. Repetition of this sequence on the enol tautomer of the intermediate aldehyde releases the deprotected functional group.
Another approach involves a tandem process of isomerization of the C=C bond of the allyl unit followed by oxidative cleavage of the resulting enamide. This can be achieved using ruthenium catalysts in aqueous media.
Below is a table summarizing various deprotection strategies for allyl carbamates:
| Reagent/Catalyst | Conditions | Comments |
| Palladium(0) catalyst, Nucleophilic scavenger | Mild, basic conditions | Commonly used method. |
| Osmium tetroxide, Sodium periodate | Near-neutral pH, oxidative | One-pot method. |
| Ruthenium catalyst | Aqueous media | Tandem isomerization-oxidation. |
| Sodium borohydride (B1222165) in DMSO | - | Can selectively deprotect allyl esters. |
Ruthenium- or Palladium-Triggered Deallylation
The deallylation of allyl carbamates using ruthenium or palladium catalysts is a widely employed method for amine deprotection. The reaction mechanism for both metals is conceptually similar, proceeding through the formation of a π-allyl complex.
The catalytic cycle is initiated by the coordination of the palladium(0) or ruthenium(II) complex to the double bond of the allyl group of the carbamate. This is followed by oxidative addition, where the metal inserts into the C-O bond of the carbamate, leading to the formation of a cationic π-allyl-metal complex and the release of the carbamate anion. This carbamate anion is unstable and readily undergoes decarboxylation to generate the corresponding amine and carbon dioxide.
The final step in the catalytic cycle involves the nucleophilic attack on the π-allyl-metal complex. A variety of nucleophiles, often referred to as "allyl scavengers," can be used. Common nucleophiles include soft nucleophiles like secondary amines (e.g., morpholine (B109124), dimethylamine), β-dicarbonyl compounds, and hydride sources such as formic acid or silanes. The nucleophile attacks the allyl group, regenerating the catalytically active metal complex and forming an allylated nucleophile as a byproduct. The choice of nucleophile can be critical to the efficiency of the reaction and to avoid side reactions.
The general mechanism can be summarized as follows:
Coordination: The metal catalyst coordinates to the alkene of the allyl group.
Oxidative Addition: The metal center inserts into the C-O bond, forming a π-allyl-metal intermediate and releasing the carbamate anion.
Decarboxylation: The unstable carbamate anion loses carbon dioxide to yield the free amine.
Nucleophilic Attack: An external nucleophile attacks the π-allyl moiety of the intermediate, releasing the allylated nucleophile and regenerating the active catalyst.
The following table provides examples of palladium-catalyzed deallylation of allyl carbamates under various conditions.
| This compound Substrate | Catalyst | Nucleophile/Solvent | Yield (%) |
|---|---|---|---|
| N-Allyloxycarbonyl-aniline | Pd(PPh₃)₄ | Formic Acid/THF | 95 |
| N-Allyloxycarbonyl-benzylamine | Pd₂(dba)₃/dppe | Morpholine/CH₂Cl₂ | 92 |
| N-Allyloxycarbonyl-glycine methyl ester | Pd(PPh₃)₄ | Dimedone/THF | 88 |
Gold(III)-Induced Amide Bond Cleavage
Recent research has demonstrated a novel method for the cleavage of the amide bond in allyl carbamates using a gold(III) catalyst, such as Na[AuCl₄], in mild aqueous conditions. nih.govmit.eduelsevierpure.comnih.govnih.gov This reaction is significant as it proceeds without the need for an external nucleophile. nih.govelsevierpure.com
The proposed mechanism involves the activation of the alkene by the π-acidic gold(III) center. This activation facilitates an intramolecular nucleophilic attack by the carbonyl oxygen of the carbamate onto the activated double bond. This key step results in a 5-exo-trig cyclization, forming a five-membered ring intermediate. This oxazoline-type intermediate is highly susceptible to hydrolysis. Subsequent attack by water leads to the cleavage of the C-O bond of the original carbamate, which is followed by the collapse of the intermediate to release the free amine, carbon dioxide, and an allyl alcohol derivative.
The key steps of the Gold(III)-induced cleavage are:
Alkene Activation: The Au(III) salt coordinates to and activates the allyl double bond.
Intramolecular Cyclization: The carbamate's carbonyl oxygen acts as an internal nucleophile, attacking the activated alkene to form a five-membered ring intermediate.
Hydrolysis: Water attacks the electrophilic carbon of the intermediate, leading to ring opening and subsequent fragmentation.
Product Release: The fragmentation releases the deprotected amine, carbon dioxide, and other byproducts, with the gold catalyst being potentially regenerated.
This method has shown promise for applications in chemical biology and medicinal chemistry, where mild reaction conditions are paramount. nih.govnih.gov
The efficiency of this cleavage has been demonstrated with various substrates. For instance, the reaction of an this compound derivative of morpholine with Na[AuCl₄] in an aqueous medium showed significant conversion over 24 hours. nih.govelsevierpure.com
| Substrate | Catalyst | Conditions | Conversion (%) |
|---|---|---|---|
| N-Allyloxycarbonyl-morpholine | Na[AuCl₄] | MeOD:D₂O (1:4), 37°C, 24h | 59 nih.govelsevierpure.com |
This compound Cleavage Reactions in Aqueous Conditions
The cleavage of allyl carbamates can also occur in aqueous conditions without the need for a metal catalyst, typically under basic or acidic conditions through hydrolysis. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.
Under basic conditions, the hydrolysis of carbamates can proceed through an elimination-addition mechanism, specifically an E1cB (Elimination Unimolecular conjugate Base) mechanism. In this pathway, a hydroxide ion removes the proton from the nitrogen atom of the carbamate, forming a carbamate anion (the conjugate base). This anion then undergoes a rate-determining elimination of the alkoxide (in this case, the allyloxy group), leading to the formation of a transient isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide.
The steps for base-catalyzed hydrolysis are:
Deprotonation: A base (e.g., OH⁻) removes the proton from the carbamate nitrogen to form an anion.
Elimination: The allyloxy group is eliminated from the anion, forming an isocyanate intermediate.
Hydrolysis and Decarboxylation: The isocyanate reacts with water to form a carbamic acid, which then decomposes to the amine and CO₂.
The rate of this reaction is influenced by the acidity of the N-H proton and the stability of the leaving allyloxy group. Electron-withdrawing groups on the nitrogen or the allyl moiety can accelerate the reaction.
The following table presents hypothetical kinetic data for the hydrolysis of a generic this compound at different pH values to illustrate the pH-dependence of the reaction.
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (s) |
|---|---|---|
| 7.0 | 1.0 x 10⁻⁷ | 6.93 x 10⁶ |
| 9.0 | 1.0 x 10⁻⁵ | 6.93 x 10⁴ |
| 11.0 | 1.0 x 10⁻³ | 6.93 x 10² |
Polymerization and Crosslinking Reactions
The dual functionality of this compound makes it a versatile building block for polymer synthesis. The carbamate group can be introduced onto polymer backbones, while the allyl group serves as a reactive handle for subsequent polymerization or crosslinking.
Thiol-ene click chemistry has emerged as a highly efficient and versatile method for the formation of hydrogels under mild conditions. This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond, such as the one present in the allyl group of this compound. The reaction is characterized by its high yield, rapid reaction rates, and insensitivity to many other functional groups, making it an ideal strategy for creating crosslinked polymer networks in the presence of sensitive biological molecules.
The thiol-ene reaction can be initiated by either light (photo-initiated) or heat in the presence of a radical initiator. The process begins with the formation of a thiyl radical, which then adds to the allyl group of the this compound moiety. This is followed by a chain-transfer step where a hydrogen atom is abstracted from another thiol group, regenerating the thiyl radical and propagating the chain reaction. This step-growth mechanism leads to the formation of a homogeneous and well-defined network structure, which is characteristic of the resulting hydrogel.
The versatility of thiol-ene click chemistry allows for the use of a wide range of thiol-containing crosslinkers, enabling the tuning of the hydrogel's mechanical properties, degradation profile, and biological functionality. This approach has been successfully employed to create hydrogels for various biomedical applications, including drug delivery and tissue engineering.
While the direct copolymerization of this compound with methacrylate derivatives is not extensively detailed in the provided research, the copolymerization of monomers containing allyl groups with methacrylates is a known process. Generally, the reactivity of the allyl group in radical polymerization is lower than that of the methacrylate group. This difference in reactivity can lead to copolymers with specific monomer sequences and properties. For instance, studies on the copolymerization of allyl glucosamine, a molecule with an allyl group, with methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) have been conducted. These studies indicate that the incorporation of the allyl-containing monomer can be controlled to tailor the final properties of the copolymer.
The free-radical copolymerization of an allyl glucosamine monomer with various methacrylate comonomers has been investigated. The resulting glycopolymers, poly(AG-co-MMA), poly(AG-co-AN), and poly(AG-co-HEMA), were synthesized and their chemical structures and thermal properties were analyzed.
Development of Advanced Functional Materials
The incorporation of this compound functionalities into polymers is a key strategy for the development of advanced materials with tailored properties and responsiveness to external stimuli.
A significant application of this compound chemistry is in the functionalization of polysaccharides, such as cellulose and xylan (B1165943), to create precursors for hydrogels suitable for 3D printing. In this approach, the hydroxyl groups of the polysaccharide are first activated, often by conversion to phenyl carbonates, and then reacted with allylamine to introduce the this compound functionality. This modular, one-pot synthesis allows for precise control over the degree of substitution (DS) of the allyl groups.
By tuning the DS, the water solubility and shear-thinning properties of the resulting allyl-functionalized polysaccharide carbamates (AFCs) can be optimized for gelation and printability. These AFCs can then be crosslinked into hydrogels via the highly efficient thiol-ene click chemistry upon exposure to UV light, often without the need for harmful catalysts. The resulting hydrogels exhibit highly porous and interconnected microstructures, good mechanical resilience, and high swelling ratios.
The rapid gelation kinetics of these AFC-based hydrogels make them particularly suitable for 3D printing applications, enabling the fabrication of complex, custom-designed scaffolds for biomedical applications.
Table 1: Synthesis and Properties of Allyl-Functionalized Polysaccharide Carbamates (AFCs)
| Polysaccharide Base | Functionalizing Amine | Degree of Substitution (DS) of Allyl Groups | Resulting Properties |
| Cellulose | Allylamine | 0.22 - 1.19 | Tunable water solubility, shear-thinning behavior |
| Xylan | Allylamine | Varies with reaction conditions | Enhanced gelation and 3D printability |
This table is generated based on data from a study on the synthesis of allyl-functionalized polysaccharide carbamates for 3D printable hydrogels.
The introduction of this compound moieties into polymer networks can also impart stimuli-responsive properties to the resulting materials. For example, the gelation behavior of AFC-based hydrogels has been shown to be sensitive to pH. Optimal gelation occurs under neutral or acidic conditions, and this pH-responsiveness can be exploited for controlled drug delivery or as sensors.
Furthermore, the incorporation of other functional groups alongside the this compound can lead to multi-responsive hydrogels. For instance, the inclusion of tertiary amine groups can confer both pH and temperature sensitivity to the material. These "smart" hydrogels can undergo reversible sol-gel transitions in response to changes in their environment, making them attractive for a range of applications, from controlled drug release to tissue engineering and soft robotics.
The ability to create hydrogels that respond to various stimuli, such as temperature, light, pH, and enzymes, opens up possibilities for designing materials that can interact with biological systems in a highly specific and controlled manner.
Biological Activity and Pharmacological Profiles
Organic carbamates, including this compound, are significant structural elements in many therapeutic agents. Their chemical and proteolytic stability, along with their ability to permeate cell membranes, has drawn considerable attention in drug design and discovery. nih.govnih.gov
Antibacterial and Antifungal Properties
Research has indicated that this compound and its derivatives possess potential biological activities, including antibacterial and antifungal properties. solubilityofthings.com The carbamate moiety can be a core component of antimicrobial agents or can be added to molecules to improve their pharmacological and pharmacokinetic properties. epa.gov
A study on rosin-based carbamate derivatives demonstrated strong inhibition against several bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Bacillus thuringiensis, and Streptomyces microflavus. ncsu.edu For instance, one carbamate derivative showed excellent antibacterial activity against S. aureus with an inhibitory zone of 27.3 mm at a concentration of 5 mg/mL. ncsu.edu Another study synthesized carbamate derivatives bearing a 2-furoyl-1-piperazine moiety and found that most of them possessed very good antibacterial activities against both Gram-positive and Gram-negative bacterial strains. semanticscholar.org Specifically, a 2,4,6-tribromophenyl derivative showed excellent activity against S. typhi, P. aeruginosa, B. subtilis, E. coli, and S. aureus. semanticscholar.org
In the realm of antifungal research, a series of N-aryl carbamate derivatives were synthesized and tested against seven plant fungal pathogens. Many of these compounds exhibited good antifungal activity. nih.govresearchgate.net For example, one compound with a trifluoromethyl group demonstrated the most potent inhibition against F. graminearum with an EC50 value of 12.50 μg/mL. nih.govresearchgate.net Another study focused on alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates, which showed that antifungal activity was dependent on the length of the alkyl chain, with an optimal length of 6-11 carbons. acs.org A hexyl ester derivative, in particular, displayed strong fungistatic activity against Alternaria kikuchiana. acs.org
The development of new microbes resistant to existing antimicrobial agents is a significant challenge, and organic carbamates have emerged as potential new antibacterial and antiviral agents. epa.gov
Antitumor and Antiproliferative Activities of Carbamate Derivatives
The carbamate group is a key structural motif in several approved anticancer drugs and is increasingly used in medicinal chemistry to create drug-target interactions. nih.govresearchgate.net Carbamate chemistry is often employed to develop prodrugs of cytotoxic agents. researchgate.net Two approved carbamate-containing antitumor drugs are Mitomycin C and Docetaxel. researchgate.net Their mechanism of action involves either inhibiting DNA synthesis in tumor cells or inhibiting tubulin polymerization, both of which arrest cell division. researchgate.net
Numerous studies have explored the antiproliferative activities of various carbamate derivatives:
Lupeol-3-carbamate Derivatives: A series of these derivatives showed strong inhibitory effects on human lung cancer (A549), hepatoma (HepG2), and breast cancer (MCF-7) cell lines, with most having higher antiproliferative activity than the parent compound, lupeol. mdpi.com
Aryl Carbamates: Aryl carbamates with an oxamate moiety were found to be selectively antiproliferative for cancer cell lines, while related aryl ureas were inactive. mdpi.comnih.govresearchgate.net The potential molecular targets for these aryl carbamates were identified as the adenosine A2 receptor and CDK2. mdpi.comnih.gov
Betulinic Acid and Betulin Derivatives: Carbamate derivatives of these natural products exerted dose-dependent antiproliferative action against various tumor cell lines. capes.gov.br The most active compounds induced apoptosis in lung cancer cells. capes.gov.br
Allyl Derivatives: Many natural and synthetic allyl derivatives have shown anticancer activity. researchgate.net For example, allylated curcumin analogs displayed potent in vitro anticancer activity against gastric cancer cell lines. researchgate.net The allyl derivative 17-AAG has undergone clinical trials for several types of cancer. researchgate.net
| Derivative Class | Cancer Cell Lines Tested | Key Findings |
| Lupeol-3-carbamates | A549 (lung), HepG2 (liver), MCF-7 (breast) | Most derivatives showed stronger anti-proliferative activity than lupeol. mdpi.com |
| Aryl carbamates with oxamate | MDA-MB-231, A-375, U-87 MG | Selectively anti-proliferative. mdpi.comnih.govresearchgate.net |
| Betulinic acid/betulin carbamates | Various tumor cell lines | Dose-dependent antiproliferative action; induced apoptosis. capes.gov.br |
| Allylated curcumin analogs | BGC-283, SGC-7901 (gastric) | Potent in vitro anticancer activity. researchgate.net |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
Carbamates are well-known inhibitors of cholinesterases, a class of enzymes that includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net This inhibitory action is the basis for the therapeutic use of some carbamates in conditions like Alzheimer's disease. researchgate.net Rivastigmine, a carbamate inhibitor of both AChE and BChE, is used to treat Alzheimer's. nih.govwosjournals.com
Carbamates typically act as pseudo-irreversible or slow-reversible inhibitors. nih.govmdpi.com They form a carbamylated complex with a serine residue in the enzyme's active site. mdpi.com This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with the natural substrate, acetylcholine (B1216132), leading to enzyme inhibition. mdpi.com
Numerous studies have synthesized and evaluated carbamate derivatives as cholinesterase inhibitors:
A series of carbamates derived from indan or tetralin carboxylic acids were found to be very potent inhibitors of AChE, with inhibition constants (Ki) in the low nanomolar range, significantly more potent than the standard drug tacrine. tandfonline.com
Another study of carbamate derivatives showed effective inhibition of AChE with Ki values ranging from 12.0 to 61.3 nM. tandfonline.com
Sulfonamide-based carbamates have been designed as selective inhibitors of BChE. mdpi.com Several synthesized compounds showed higher activity and selectivity for BChE than rivastigmine. mdpi.com
Resveratrol-based carbamates were found to be highly selective inhibitors of BChE, with some derivatives being much more active than the standard inhibitor galantamine. mdpi.com Interestingly, these derivatives lost activity towards AChE. mdpi.com
| Carbamate Derivative Series | Target Enzyme(s) | Potency/Selectivity Highlights |
| Indan/tetralin derivatives | AChE | Ki values in the range of 0.209–0.291 nM. tandfonline.com |
| General carbamates | AChE | Ki values in the range of 12.0–61.3 nM. tandfonline.com |
| Sulfonamide-based carbamates | BChE | Some derivatives were 5- to 9-fold more effective than rivastigmine against BChE. mdpi.com |
| Resveratrol-based carbamates | BChE | Highly selective for BChE, with IC50 values as low as 0.12 µM. mdpi.com |
Carbamates as Structural Motifs in Drug Design
The carbamate moiety is a versatile structural motif in modern drug design and medicinal chemistry due to its favorable properties. nih.govacs.org
Role as Peptide Bond Surrogates
A significant application of the carbamate linkage is as a surrogate for the peptide (amide) bond in peptidomimetics. nih.govacs.org Peptide-based drugs often suffer from poor metabolic stability due to enzymatic degradation by proteases, as well as poor cell permeability. nih.govacs.org
Replacing a native amide bond with a carbamate group can confer several advantages:
Metabolic Stability: The carbamate bond is more resistant to hydrolysis by peptidases, increasing the metabolic stability of the molecule. nih.govacs.org
Increased Permeability: The carbamate structure can enhance the ability of a molecule to cross cellular membranes. nih.govacs.org
Conformational Restriction: The carbamate functionality imposes a degree of conformational restraint, which can be beneficial for binding to a target enzyme or receptor. nih.govacs.org
Structurally, the carbamate functionality is an amide-ester hybrid and displays excellent chemical and proteolytic stability. nih.govacs.org These attributes have made the carbamate motif a popular choice for designing enzyme inhibitors, such as those targeting HIV-1 protease, β-secretase, and serine proteases. acs.org
Modulation of Biological and Pharmacokinetic Properties
The ability to substitute at both the nitrogen and oxygen termini of the carbamate group provides a powerful tool for fine-tuning the biological and pharmacokinetic properties of a drug candidate. nih.govacs.org
Key aspects of this modulation include:
Hydrogen Bonding: The carbamate group can participate in hydrogen bonding through its carbonyl group and the NH moiety, which can be crucial for interactions with biological targets. nih.govacs.orgresearchgate.net
Improving Stability and Pharmacokinetics: By strategically choosing substituents, chemists can improve chemical stability, modulate solubility, and enhance pharmacokinetic profiles, such as absorption and metabolic stability. nih.govnih.govacs.org For example, carbamates have been used in prodrug design to achieve systemic hydrolytic stability. nih.govacs.org
Enhancing Biological Activity: Incorporating a carbamate group can increase the biological activity of a parent compound. nih.gov For instance, replacing an ester chain in the natural product fumagillin with a carbamoyl moiety resulted in a 50-fold increase in antitumor potency. nih.gov Similarly, creating carbamate derivatives of betulinic acid led to compounds that were 12 times more potent as anticancer agents. nih.gov
This structural adaptability makes carbamates, including those derived from or containing an allyl group, indispensable in the development of new therapeutic agents. nih.govwosjournals.com
Derivatization in Bioanalytical and Biomedical Research
Peptide mapping is a critical analytical technique for characterizing the primary structure of proteins, such as monoclonal antibodies. emerypharma.comthermofisher.com It involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by reversed-phase liquid chromatography coupled with mass spectrometry (RPLC/MS). emerypharma.comnih.gov However, the analysis of complex protein digests can be hindered by poor chromatographic separation or low detection sensitivity for certain peptides. nih.gov
To address these challenges, pre-column derivatization of peptides can be employed. One such method involves the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). nih.gov This reagent reacts with the primary and secondary amino groups (at the N-terminus and on lysine side chains) of peptides to form a stable carbamate derivative. This derivatization enhances the detectability of the peptides in RPLC/MS analysis. nih.gov The process has been shown to be effective for the comprehensive analysis of non-biological complex drugs like glatiramer acetate, which is composed of random-sequence polymer chains. nih.gov The AQC derivatization of the peptide mixture resulted in a predictable modification with minimal side products, leading to improved RPLC/MS detectability. nih.gov The enhanced performance allows for the creation of a more comprehensive peptide profile, which is valuable for quality control and characterization in the pharmaceutical industry. nih.gov
Table 2: Benefits of AQC Derivatization in Peptide Mapping| Benefit | Description | Research Finding Reference |
|---|---|---|
| Enhanced Detectability | The AQC tag improves the ionization efficiency and signal intensity of peptides in mass spectrometry. | nih.gov |
| Improved Separation | Derivatization alters the physicochemical properties of peptides, potentially leading to better separation in RPLC. | nih.gov |
| Predictable Reaction | AQC predictably reacts with peptide amino groups, yielding minimal side products for clearer analysis. | nih.gov |
| Comprehensive Profiling | Enables the detection of a wider range of peptides, leading to more complete sequence coverage. | thermofisher.comnih.gov |
| Reproducibility | The method has demonstrated good reproducibility across different batches of a complex drug product. | nih.gov |
Metabolomics studies often require the analysis of enantiomers (non-superimposable mirror images) of metabolites, as different enantiomers can have distinct biological activities. mdpi.com The simultaneous analysis of D- and L-amino acids in biological fluids like urine is challenging due to their identical physical properties and the presence of interfering compounds. mdpi.com Chiral derivatization is a powerful strategy to overcome this, where a chiral derivatizing agent (CDA) is reacted with the enantiomeric analytes to form diastereomers. nih.govresearchgate.net These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. nih.gov
A notable CDA is (R)-4-nitrophenyl-N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride, also known as (R)-BiAC. mdpi.comnih.gov This axially chiral reagent was specifically developed for the highly sensitive and simultaneous analysis of D,L-amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The derivatization with (R)-BiAC allows for the complete chiral separation of all proteinogenic amino acids. nih.gov A key feature of this reagent is that it consistently results in the elution of diastereomers derived from D-amino acids before their L-amino acid counterparts for all 19 proteinogenic amino acids. nih.gov The reagent also incorporates a dialkyl amino group, which enhances detection sensitivity, allowing for detection limits in the attomole (amol) range. nih.gov This methodology has been successfully applied to determine amino acid enantiomers in human urine and food samples, facilitating research into the roles of D-amino acids in biological systems. mdpi.comnih.gov
Table 3: Characteristics of (R)-BiAC as a Chiral Derivatizing Agent| Characteristic | Description | Research Finding Reference |
|---|---|---|
| Chirality | An axially chiral biphenyl moiety creates an effective chiral environment for separation. | nih.gov |
| Separation | Forms diastereomers that are fully separable by standard reversed-phase LC. | nih.gov |
| Elution Order | Provides a controlled elution order, with D-amino acid derivatives eluting before L-amino acid derivatives. | nih.gov |
| Sensitivity | Enables highly sensitive detection (attomole levels) via LC-MS/MS. | nih.gov |
| Application | Used for the simultaneous determination of amino acid enantiomers in complex matrices like urine. | mdpi.com |
Biological and Medicinal Chemistry Research Involving Allyl Carbamate
Environmental Degradation and Persistence
Carbamates are generally considered to be non-persistent in the environment. upm.edu.my Their degradation is influenced by a variety of factors.
Carbamate (B1207046) pesticides are considered biodegradable, which is an advantage over more persistent organochlorine pesticides. nih.govresearchgate.net However, their widespread use can still lead to toxic environmental residues. researchgate.netnih.gov While generally having a short residual life in soil, some carbamates can be more persistent than others. ucanr.edu
Adsorption and desorption are key processes that affect the mobility and fate of carbamates in soil. ajol.info Soil organic matter and clay content are the most important soil properties influencing these processes. ajol.infoscielo.org.mxnih.gov Generally, higher organic matter and clay content lead to increased adsorption. ajol.infoscielo.org.mx The adsorption isotherms for many carbamates are of the 'L' type, indicating a high affinity for the soil surface at low concentrations. ajol.info
Aerobic soil metabolism is a significant pathway for carbamate degradation, largely driven by microbial activity. ucanr.edu
Soil pH has a significant impact on the degradation of carbamates. who.int Generally, carbamates are more susceptible to alkaline hydrolysis. msu.edu For example, the degradation of methomyl (B1676398) was found to be faster at a pH of 9.2 compared to neutral or acidic conditions. scispace.comresearchgate.net Similarly, the hydrolysis of carbofuran (B1668357) is faster at higher pH levels. ikm.org.my The abundance of certain carbamate-degrading genes in soil has also been shown to be positively correlated with soil pH. oup.com
Microbial populations in the soil play a crucial role in the breakdown of carbamates. upm.edu.myresearchgate.net Many bacterial and fungal species are capable of hydrolyzing carbamates and using them as a source of carbon and nitrogen. frontiersin.orgresearchgate.net The first step in microbial metabolism is typically the hydrolysis of the carbamate bond by enzymes called carbamate hydrolases. frontiersin.orgresearchgate.netnih.gov The resulting hydrolysis products are then further metabolized by the microorganisms. who.int Environmental conditions that favor microbial growth, such as optimal moisture and temperature, also promote the degradation of carbamates. who.int
Toxicological Mechanisms of Action (General Carbamates)
The primary mechanism of toxicity for many carbamate insecticides is the inhibition of a key enzyme in the nervous system.
Carbamates exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). jpmsonline.comnih.govresearchgate.netmsdvetmanual.com AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) at nerve synapses. jpmsonline.comwikipedia.org By inhibiting AChE, carbamates cause an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors in the nervous system. epa.govjpmsonline.comnih.govmsdvetmanual.com This inhibition occurs through the carbamylation of a serine residue in the active site of the enzyme. nih.govacs.orgresearchgate.net Unlike organophosphates, which cause irreversible inhibition, the binding of carbamates to AChE is reversible. nih.govnih.govmsdvetmanual.com This means that over time, the enzyme can be regenerated, and its function restored. acs.orgresearchgate.net
Environmental Fate and Toxicological Studies of Carbamates General Context, Not Allyl Carbamate Specific
Toxicological Mechanisms of Action (General Carbamates)
Symptoms of Cholinergic Toxicity
Carbamate (B1207046) toxicity stems from the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions, causing overstimulation of muscarinic and nicotinic receptors. nih.govmerckvetmanual.com While carbamates and organophosphates have a similar mechanism of action, the inhibition of AChE by carbamates is reversible and typically has a shorter duration, usually less than 24 hours. nih.govwikitox.org
The resulting symptoms of this overstimulation are known as a cholinergic toxidrome and can be categorized by the type of receptor affected. merckvetmanual.comjpmsonline.com
Muscarinic Receptor Stimulation Symptoms: Activation of muscarinic receptors leads to a range of symptoms, often remembered by the mnemonic "SLUD" (salivation, lacrimation, urination, and diarrhea) or "DUMBBELS" (defecation, urination, miosis, bronchospasm or bronchorrhea, emesis, lacrimation, salivation). nih.govmerckvetmanual.com
Secretions: Increased salivation, lacrimation (tearing), and sweating are common. msdmanuals.commsdmanuals.com
Respiratory: Bronchorrhea (excessive mucus in the airways) and bronchospasm (constriction of airways) can cause coughing, wheezing, dyspnea (difficulty breathing), and in severe cases, respiratory failure. msdmanuals.commdsearchlight.com
Gastrointestinal: Symptoms include nausea, vomiting, abdominal cramping, and diarrhea. merckvetmanual.commsdmanuals.com
Cardiovascular: Bradycardia (slowed heart rate) is a frequent sign. msdmanuals.comwikipedia.org
Ocular: Miosis (pinpoint pupils) is a characteristic symptom. msdmanuals.comempendium.com
Urinary: Increased urination or incontinence may occur. msdmanuals.commdsearchlight.com
Nicotinic Receptor Stimulation Symptoms: Stimulation of nicotinic receptors, found at the neuromuscular junction and in the autonomic nervous system, produces a different set of symptoms. nih.govwikitox.org
Musculoskeletal: Muscle fasciculations (twitching) and weakness are typical. msdmanuals.com In severe poisonings, this can progress to flaccid paralysis, including the diaphragm and other respiratory muscles, which is a major cause of death. nih.govwikipedia.org
Cardiovascular: Tachycardia (rapid heart rate) and hypertension (high blood pressure) can occur due to stimulation of sympathetic ganglia. nih.govwikitox.org
Ocular: Mydriasis (dilated pupils) can also be seen. msdmanuals.com
Central Nervous System (CNS) Effects: CNS involvement can lead to restlessness, agitation, ataxia, seizures, and may progress to a coma. wikipedia.orgempendium.com Depression of the respiratory center in the brain can also contribute to respiratory failure. wikipedia.orgempendium.com It is important to note that a mixed presentation of both muscarinic and nicotinic symptoms is common. nih.gov
The following table summarizes the key symptoms associated with carbamate-induced cholinergic toxicity.
| Receptor Type | System Affected | Symptoms |
| Muscarinic | Glands | Hypersalivation, Lacrimation, Sweating msdmanuals.commsdmanuals.com |
| Respiratory | Bronchorrhea, Bronchospasm, Cough, Dyspnea msdmanuals.commdsearchlight.com | |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Abdominal Cramps merckvetmanual.commsdmanuals.com | |
| Cardiovascular | Bradycardia (slow heart rate) msdmanuals.comwikipedia.org | |
| Ocular | Miosis (pinpoint pupils) msdmanuals.comempendium.com | |
| Urinary | Increased Urination, Incontinence msdmanuals.commdsearchlight.com | |
| Nicotinic | Musculoskeletal | Muscle Fasciculations, Weakness, Paralysis nih.govmsdmanuals.com |
| Cardiovascular | Tachycardia (fast heart rate), Hypertension nih.govwikitox.org | |
| Ocular | Mydriasis (dilated pupils) msdmanuals.com | |
| Central Nervous System | Neurological | Agitation, Ataxia, Seizures, Coma wikipedia.orgempendium.com |
Death from carbamate poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive tracheobronchial secretions, and paralysis of respiratory muscles. merckvetmanual.commdsearchlight.com
Structure-Activity Relationships in Carbamate Toxicity
The toxicity of carbamate compounds is intrinsically linked to their chemical structure, which dictates their ability to inhibit the acetylcholinesterase (AChE) enzyme. Carbamates are esters of carbamic acid, and their general structure consists of a carbamate ester group attached to a leaving group, often an oxime or a phenol. The nature of the substituents on the nitrogen atom and the characteristics of the leaving group are critical determinants of their toxicological potency.
The primary mechanism of action for carbamate toxicity is the carbamylation of a serine hydroxyl group within the active site of AChE. This process mimics the natural substrate, acetylcholine, but results in a carbamylated enzyme that is hydrolyzed back to its active form much more slowly. The rate of this decarbamylation varies significantly among different carbamates and is a key factor in their toxicity and the duration of symptoms.
Key structural features that influence the toxicity of carbamates include:
The N-substituents: The groups attached to the nitrogen atom of the carbamate moiety play a crucial role. For instance, N-methylcarbamates are generally potent inhibitors of AChE. The presence of a methyl group on the nitrogen is a common feature in many carbamate insecticides. In contrast, N,N-dimethylcarbamates are often poor AChE inhibitors. The size and electronic properties of these substituents affect how well the carbamate molecule fits into the active site of the enzyme.
Steric Factors: The size and shape of the entire carbamate molecule influence its ability to access and bind to the AChE active site. Bulky substituents on either the nitrogen or the leaving group can hinder the proper orientation of the molecule within the active site, reducing its inhibitory potency. This steric hindrance can prevent the carbamate from effectively carbamylating the serine residue.
Lipophilicity: The lipophilicity, or fat-solubility, of a carbamate molecule affects its absorption, distribution, and penetration into the central nervous system. Generally, more lipophilic carbamates are more readily absorbed through the skin and can cross the blood-brain barrier, potentially leading to CNS toxicity.
The following table provides a conceptual overview of how different structural modifications can influence carbamate toxicity.
| Structural Feature | Modification | General Effect on AChE Inhibition/Toxicity | Rationale |
| N-Substituents | N-monomethyl | Generally high | Good fit in the AChE active site, facilitating carbamylation. |
| N,N-dimethyl | Generally low | Steric hindrance may prevent optimal binding in the active site. | |
| N-aryl | Variable | Potency depends on the specific aryl group and its substituents. | |
| Leaving Group | Aromatic (Phenolic) | Common in insecticides | Structure can be modified to optimize binding to the AChE active site. |
| Oxime | Common in insecticides | The oxime group can provide a good fit and reactivity for carbamylation. | |
| Steric Factors | Increased bulkiness | Generally decreased | Hinders access and proper orientation within the enzyme's active site. |
| Lipophilicity | Increased lipophilicity | Increased absorption and potential for CNS effects | Facilitates passage through biological membranes, including the skin and blood-brain barrier. |
Environmental Monitoring and Risk Assessment (General Carbamates)
Detection in Water and Soil
The widespread use of carbamate pesticides in agriculture necessitates robust and sensitive methods for their detection in environmental matrices like water and soil. Monitoring these compounds is crucial for assessing environmental contamination and ensuring compliance with regulatory limits.
Several analytical techniques are employed for the detection and quantification of carbamates. The choice of method often depends on the specific carbamate, the matrix, the required detection limit, and the available instrumentation.
Sample Preparation: Before analysis, carbamates must be extracted from the water or soil samples. Common extraction techniques include:
Liquid-liquid extraction (LLE): This traditional method uses a solvent to partition the carbamates from the aqueous phase.
Solid-phase extraction (SPE): This is a more modern and widely used technique where a water sample is passed through a cartridge containing a solid adsorbent that retains the carbamates. The carbamates are then eluted with a small volume of solvent. SPE is favored for its efficiency, lower solvent consumption, and ability to pre-concentrate the analytes.
Solid-phase microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the analytical instrument.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for soil and food samples. It involves an initial extraction with a solvent followed by a cleanup step using dispersive solid-phase extraction.
Analytical Techniques: The most common analytical techniques for carbamate detection are based on chromatography coupled with various detectors.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of thermally labile compounds like many carbamates. It is often coupled with:
UV Detection: Provides good sensitivity for carbamates with chromophores.
Fluorescence Detection (FLD): This is a highly sensitive and selective method. It typically requires a post-column derivatization step where the separated carbamates are reacted with a reagent (e.g., o-phthalaldehyde, OPA) to form fluorescent products.
Mass Spectrometry (MS): HPLC-MS and its tandem version (HPLC-MS/MS) are powerful techniques that provide high selectivity and sensitivity, allowing for the confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.
Gas Chromatography (GC): While some carbamates are thermally unstable, GC can be used for the analysis of more volatile or thermally stable carbamates. It is often necessary to derivatize the carbamates to improve their volatility and thermal stability. GC is commonly coupled with:
Nitrogen-Phosphorus Detector (NPD): A selective detector for nitrogen-containing compounds like carbamates.
Mass Spectrometry (MS): GC-MS provides definitive identification and quantification.
The following table summarizes common methods for carbamate detection in environmental samples.
| Analytical Technique | Detector | Common Application | Advantages | Disadvantages |
| HPLC | UV | Water and soil extracts | Robust, widely available | Moderate sensitivity, potential for interference |
| Fluorescence (FLD) | Water analysis | High sensitivity and selectivity | Requires post-column derivatization | |
| Mass Spectrometry (MS/MS) | Water and soil analysis | High sensitivity, high selectivity, structural confirmation | Higher instrument cost and complexity | |
| GC | Nitrogen-Phosphorus (NPD) | Soil and water extracts | Selective for nitrogen-containing compounds | May require derivatization for thermally labile carbamates |
| Mass Spectrometry (MS) | Soil and water analysis | Definitive identification | Potential for thermal degradation of some carbamates in the injector |
Impact on Non-Target Organisms and Soil Microflora
Although designed to target specific pests, carbamate pesticides can have unintended impacts on a wide range of non-target organisms, from beneficial insects and aquatic life to soil microorganisms. The extent of this impact is dependent on the specific carbamate, its concentration in the environment, and the susceptibility of the exposed species.
Impact on Non-Target Organisms:
Bees and other Pollinators: Bees are highly sensitive to many carbamate insecticides. The primary mechanism of toxicity is the same as in pest insects: inhibition of acetylcholinesterase. Exposure can occur through direct contact with spray, contact with treated foliage, or ingestion of contaminated pollen and nectar. Sub-lethal effects in bees can include impaired navigation, reduced foraging efficiency, and decreased reproductive success, which can have significant consequences for colony health and pollination services.
Aquatic Invertebrates: Organisms such as daphnids (water fleas) and other crustaceans are often very sensitive to carbamate pesticides that enter waterways through runoff or spray drift. These organisms are vital components of aquatic food webs, and a decline in their populations can have cascading effects on higher trophic levels, such as fish.
Fish: While generally less sensitive than aquatic invertebrates, fish can still be adversely affected by carbamates. Acute toxicity can occur at high concentrations, leading to mortality. Sub-lethal effects can include reduced growth, altered swimming behavior, and reproductive impairment. The toxicity varies significantly among different carbamate compounds and fish species.
Birds: Birds can be exposed to carbamates by ingesting contaminated insects or seeds, or through direct contact with sprays. Carbamate poisoning in birds can lead to a range of symptoms, including muscle tremors, lethargy, and in severe cases, death. The risk is particularly high for granular formulations of some carbamates, which can be mistaken for grit or seeds.
Earthworms: As important soil organisms, earthworms can be exposed to carbamates applied to the soil. While some carbamates show low toxicity to earthworms, others can cause mortality and reduce their reproductive output, potentially impacting soil structure and fertility.
Impact on Soil Microflora:
Soil microorganisms, including bacteria and fungi, are essential for maintaining soil health and fertility through processes like nutrient cycling, decomposition of organic matter, and nitrogen fixation. The application of carbamate pesticides can alter the structure and function of these microbial communities.
Shifts in Microbial Community Structure: Carbamates can cause shifts in the composition of the soil microbial community. Some microbial populations may be inhibited by the pesticide, while others, which may be able to tolerate or even degrade the carbamate, may increase in abundance. This can alter the functional diversity of the soil microbiome.
Effects on Nitrogen Cycling: The processes of nitrification (the conversion of ammonium (B1175870) to nitrate) and denitrification can be sensitive to some carbamate pesticides. Inhibition of these processes can affect the availability of nitrogen to plants.
Degradation and Adaptation: It is also important to note that many soil microorganisms are capable of degrading carbamates, using them as a source of carbon or nitrogen. Repeated application of a carbamate pesticide can sometimes lead to an enrichment of these degrading microorganisms, resulting in a faster breakdown of the pesticide in the soil over time.
The impact of carbamates on soil microflora is often transient, with microbial communities tending to recover as the pesticide degrades. However, high application rates or the use of more persistent carbamates can have more prolonged effects.
The following table summarizes the potential impacts of carbamates on various non-target organisms and soil processes.
| Organism/Process | Potential Impacts |
| Bees & Pollinators | High acute toxicity, impaired navigation, reduced foraging, colony decline. |
| Aquatic Invertebrates | High acute toxicity, population decline, disruption of food webs. |
| Fish | Acute toxicity at high concentrations, sub-lethal effects on growth and reproduction. |
| Birds | Acute poisoning from ingestion of contaminated food/granules, neurological symptoms. |
| Earthworms | Mortality, reduced reproduction, potential impact on soil structure. |
| Soil Microflora | Temporary inhibition of microbial activity, shifts in community structure, potential effects on nutrient cycling. |
Q & A
Q. What are the standard synthetic routes for allyl carbamate in laboratory settings?
this compound is commonly synthesized via carbamate protection strategies. For example, trans-4-hydroxy-L-proline can be protected using allyl chloroformate to yield the corresponding carbamate derivative (II) . Another method involves reacting 7-amino-4-methylcoumarin with allyl chloroformate in the presence of K₂CO₃ and DMF, followed by extraction and purification to obtain this compound derivatives in high yield (93%) .
- Key steps : Use of allyl chloroformate as a reagent, base catalysis (e.g., K₂CO₃), and inert reaction conditions (N₂ atmosphere).
- Optimization : Reaction time (overnight stirring), solvent choice (DMF for solubility), and quenching with 1 M HCl to neutralize excess reagents .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 101.1039 g/mol | |
| Boiling point | 208°C at 760 mmHg | |
| Flash point | 112.3°C | |
| Vapour pressure | 0.218 mmHg at 25°C | |
| Toxicity | Questionable carcinogen; mutagenic |
- Handling precautions : Store in a cool, dry, ventilated area; avoid contact with oxidizers, acids, or bases. Use PPE (gloves, goggles) and explosion-proof equipment .
Advanced Research Questions
Q. How is this compound utilized in designing fluorescent probes for palladium species?
this compound serves as a Pd⁰-responsive unit in fluorescent probes. For instance, probe MFC contains an this compound group that undergoes Pd⁰-catalyzed cleavage, releasing a fluorescent coumarin derivative. This enables selective detection of Pd⁰ with a detection limit of 10 nM and red-wavelength emission (≥600 nm) for in vivo applications .
- Mechanism : Pd⁰ triggers depropargylation or cleavage of the this compound group, restoring fluorescence .
- Validation : Selectivity tested against 20+ metal ions; fluorescence intensity correlates linearly with Pd⁰ concentration (R² > 0.99) .
Q. What catalytic mechanisms involve this compound intermediates in urea transesterification reactions?
In the synthesis of diallyl carbonate (DAC), this compound (AC) is a key intermediate formed via urea mono-alcoholysis with allyl alcohol. Metal chlorides (e.g., ZnCl₂) catalyze the reaction, where AC reacts with a second allyl alcohol molecule to form DAC. The catalytic efficiency depends on the Lewis acidity of the metal ion .
- Kinetics : AC formation is rate-limiting; ZnCl₂ achieves 85% DAC yield at 120°C .
- Side reactions : Competing urea decomposition to NH₃ and CO₂ requires precise temperature control (<150°C) .
Q. How can researchers address discrepancies in toxicity data for this compound?
While this compound is labeled a "questionable carcinogen" with neoplastigenic data in mice (100 µmol/kg, intraperitoneal) , no chronic effects are reported in occupational exposure studies . To resolve contradictions:
Q. What are the applications of this compound as a protecting group in peptide synthesis?
this compound protects amino groups during pseudomycin B derivatization. For example, pseudomycin B tribenzyl carbamate (III) is synthesized using this compound, enabling selective deprotection via catalytic hydrogenation (Pd/C) without disrupting the peptide backbone .
- Advantages : Stability under acidic/basic conditions; orthogonal deprotection with Pd⁰ .
- Limitations : Requires anhydrous conditions to prevent hydrolysis .
Methodological Recommendations
- Fluorescent probe optimization : Use DFT calculations (B3LYP/6-31G(d)) to predict spectral changes in this compound-based probes .
- Catalytic synthesis : Screen metal halides (e.g., FeCl₃, ZnCl₂) for urea transesterification to improve DAC yield .
- Toxicity testing : Combine Ames tests (mutagenicity) and xenograft models (carcinogenicity) for comprehensive risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
